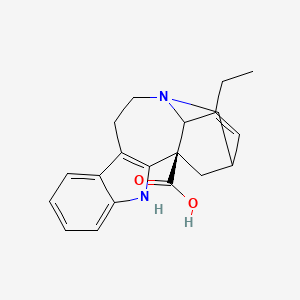
Catharanthinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catharanthinic Acid is a compound with the molecular formula C20H22N2O2 . It is also known by other names such as (1R)-17-ethyl-3,13-diazapentacyclo [13.3.1.02,10.04,9.013,18]nonadeca-2 (10),4,6,8,16-pentaene-1-carboxylic acid .
Synthesis Analysis
The synthesis of Catharanthinic Acid has been studied in various contexts. For instance, a study reported the biosynthesis of catharanthine in engineered Pichia pastoris . Another study described a novel strategy for synthesizing a chiral intermediate of Catharanthinic Acid via phosphoric acid-catalyzed asymmetric desymmetrization of a meso-isoquinuclidine .
Molecular Structure Analysis
The molecular structure of Catharanthinic Acid can be analyzed using various computational methods and docking studies . The molecular weight of Catharanthinic Acid is 322.4 g/mol .
Physical And Chemical Properties Analysis
Catharanthinic Acid is a solid compound . It has a molecular weight of 322.4 g/mol and its computed properties include a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Applications De Recherche Scientifique
Proteomics Research
Catharanthinic Acid: has been identified as a product for proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. Catharanthinic Acid could be used to study protein-protein interactions, post-translational modifications, and protein functions within the context of complex biological systems.
Alkaloid Production Enhancement
Research has shown that Catharanthinic Acid can stimulate the production of other valuable alkaloids . For instance, when added to the culture medium of certain endophytic fungi, it can enhance the production of vinca alkaloids, which are important compounds used in cancer therapy.
Antimicrobial Applications
Although direct evidence of Catharanthinic Acid’s antimicrobial properties is not available, related compounds have been studied for their potential in this field . By extension, Catharanthinic Acid could be researched for its efficacy against bacterial infections, contributing to the development of new antimicrobial agents.
Drug Delivery Systems
Catharanthinic Acid may have applications in drug delivery systems. Its structural properties could be useful in the development of novel drug delivery mechanisms, particularly in enhancing the bioavailability and stability of pharmaceuticals .
Biomedical Research
In biomedical research, Catharanthinic Acid could be explored for its interaction with biological molecules. This interaction is essential for developing new therapeutic strategies, including targeted drug delivery and biomarker discovery for diseases .
Agricultural Enhancements
While not directly linked to Catharanthinic Acid, organic acids have been reported to positively affect the uptake of macronutrients and micronutrients in crops . Catharanthinic Acid could be investigated for its potential to improve nutrient uptake in agricultural applications.
Mécanisme D'action
Target of Action
It’s known that similar compounds like vinblastine and vincristine, which are derived from catharanthus roseus like catharanthinic acid, target tubulin, a protein involved in cell division . More research is needed to identify the specific targets of Catharanthinic Acid.
Mode of Action
It’s known that similar compounds like vinblastine and vincristine interfere with the polymerization of tubulin, thereby inhibiting the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death. It’s possible that Catharanthinic Acid may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
It’s known that similar compounds like vinblastine and vincristine affect the microtubule dynamics, which are crucial for various cellular processes including cell division, intracellular transport, and cell shape maintenance Disruption of these processes can lead to cell death
Result of Action
Based on the effects of similar compounds, it’s possible that catharanthinic acid may induce cell cycle arrest and cell death by interfering with microtubule dynamics . More research is needed to confirm these effects and to explore other potential cellular and molecular effects of Catharanthinic Acid.
Orientations Futures
Propriétés
IUPAC Name |
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)/t12?,18?,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYWTOIDWEUIY-BOKYVJDKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675560 |
Source


|
| Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63944-54-7 |
Source


|
| Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The study mentions that the fungus Botryosphaeria laricina (CRS1) produces catharanthinic acid when stimulated with Catharanthus roseus plant extract. Is it known if catharanthinic acid plays a role in the biosynthesis of vinblastine and vincristine within this fungal strain?
A: The study does not delve into the specific biosynthetic pathways within the fungus. While it clearly establishes that components larger than 20 kDa present in the Catharanthus roseus extract are crucial for the conversion of catharanthine to vinblastine and vincristine [], it doesn't elucidate if catharanthinic acid is an intermediary compound in this process or a byproduct of a parallel pathway. Further research is needed to determine the precise role of catharanthinic acid in the fungal biosynthesis of vinca alkaloids.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

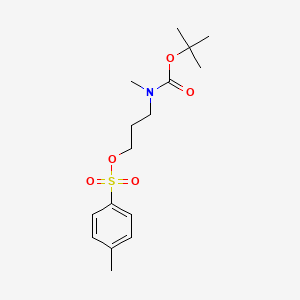

![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)
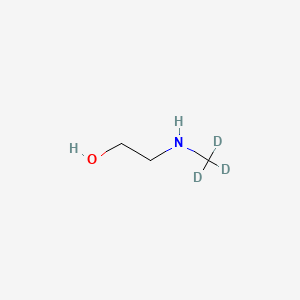
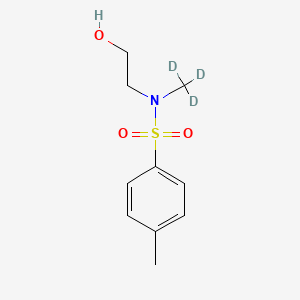
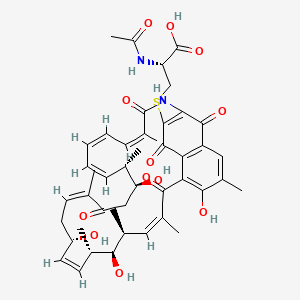
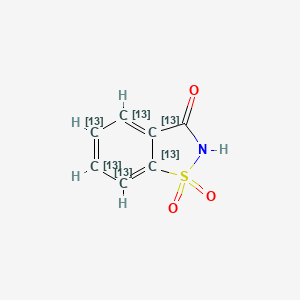
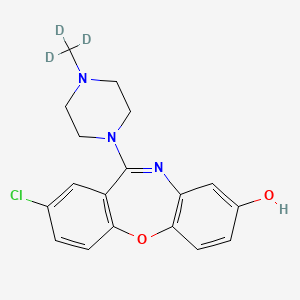
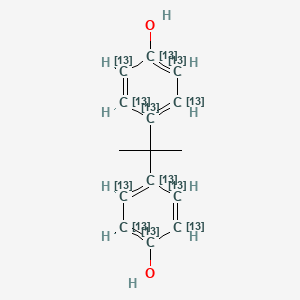
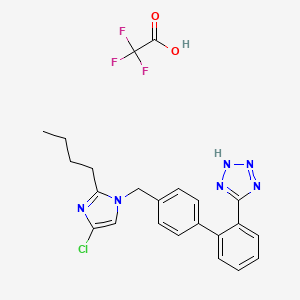
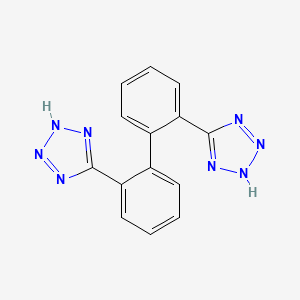
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)